molecular formula C13H12BrNO3 B3285256 Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 80022-50-0

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B3285256
CAS RN: 80022-50-0
M. Wt: 310.14 g/mol
InChI Key: AJBDNSCVXVFFTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis method for this compound isn’t available, bromomethyl compounds are often synthesized via bromination reactions . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile . They can also participate in coupling reactions like the Suzuki-Miyaura coupling .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a chemical reaction, the bromine atom in the bromomethyl group could be replaced by a nucleophile, leading to the formation of a new compound .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often flammable and can cause skin and eye irritation. They may also be harmful if swallowed or inhaled . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-12(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBDNSCVXVFFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl 5-methyl-2-phenyloxazole-4-carboxylate (11.0 g, 48 mmol), NBS (8.5 g, 48 mmol), and BPO (100 mg) in CCl4 (200 ml) was heated at reflux for 16 h. The reaction mixture was concentrated in vacuo and purified by flash chromatography to give ethyl 5-(bromomethyl)-2-phenyloxazole-4-carboxylate as a tan solid (5.2 g, 35% yield).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 2
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 3
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 4
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 5
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate

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